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Compound of Interest

Compound Name: 4-Chloro-2-methylbenzylamine

Cat. No.: B1349891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-2-methylbenzylamine (CAS No: 27917-11-9). Due to the limited availability of public

experimental spectra, this document primarily presents predicted spectroscopic data derived

from computational models. It also outlines detailed experimental protocols for acquiring

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this

compound, which can be adapted for experimental validation.

Compound Information
Property Value Source

IUPAC Name
(4-chloro-2-

methylphenyl)methanamine
PubChem[1]

Molecular Formula C₈H₁₀ClN PubChem[1]

Molecular Weight 155.62 g/mol PubChem[1]

CAS Number 27917-11-9 PubChem[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Chloro-2-
methylbenzylamine. It is crucial to note that these values are computationally generated and
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await experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts are estimated based on structure-property

relationships and spectral data of analogous compounds. Actual experimental values may vary

based on solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.2 - 7.4 m 3H Aromatic protons

~ 3.8 s 2H -CH₂- (benzyl)

~ 2.3 s 3H -CH₃ (methyl)

~ 1.5 br s 2H -NH₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~ 140 Aromatic C (quaternary)

~ 135 Aromatic C (quaternary, C-Cl)

~ 130 Aromatic CH

~ 128 Aromatic CH

~ 126 Aromatic CH

~ 45 -CH₂- (benzyl)

~ 20 -CH₃ (methyl)

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3250 Medium, sharp N-H stretch (primary amine)

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch

1620 - 1580 Medium N-H bend (scissoring)

1600 - 1450 Strong to medium Aromatic C=C stretch

1100 - 1000 Strong C-Cl stretch

850 - 800 Strong
C-H out-of-plane bend

(aromatic)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity (%) Assignment

155/157 ~3:1

[M]⁺ (Molecular ion peak,

showing isotopic pattern for

Chlorine)

140/142 Variable [M-NH₂]⁺

120 Variable [M-Cl]⁺

105 Variable [C₈H₉]⁺

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for 4-Chloro-2-
methylbenzylamine. Instrument parameters should be optimized for the specific equipment

used.
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NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 4-Chloro-2-methylbenzylamine in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
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For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a

thin film.

Alternatively, Attenuated Total Reflectance (ATR) is a suitable technique. Place a drop of

the neat liquid directly onto the ATR crystal.

Data Acquisition:

Spectrometer: A standard FTIR spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans for both background and sample.

A background spectrum of the clean, empty sample holder should be acquired before the

sample measurement.

Mass Spectrometry
Sample Introduction:

For a volatile compound, direct infusion via a heated probe or injection into a gas

chromatograph (GC-MS) is appropriate.

For GC-MS, dissolve a small amount of the sample in a volatile solvent like

dichloromethane or methanol.

Ionization and Analysis:

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment

patterns.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and relevant

fragments.
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Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the

molecular structure of 4-Chloro-2-methylbenzylamine.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

4-Chloro-2-methylbenzylamine

Dissolve in
Deuterated Solvent Prepare Thin Film / ATR Dissolve in

Volatile Solvent

NMR Spectrometer
(¹H & ¹³C) FTIR Spectrometer Mass Spectrometer

(e.g., GC-MS)

Chemical Shifts,
Coupling, Integration

Absorption Bands
(Functional Groups)

Mass-to-Charge Ratio,
Fragmentation Pattern

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 4-Chloro-2-methylbenzylamine.

Caption: Molecular structure of 4-Chloro-2-methylbenzylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1349891?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-methylbenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-methylbenzylamine
https://www.benchchem.com/product/b1349891#spectroscopic-data-for-4-chloro-2-methylbenzylamine-nmr-ir-ms
https://www.benchchem.com/product/b1349891#spectroscopic-data-for-4-chloro-2-methylbenzylamine-nmr-ir-ms
https://www.benchchem.com/product/b1349891#spectroscopic-data-for-4-chloro-2-methylbenzylamine-nmr-ir-ms
https://www.benchchem.com/product/b1349891#spectroscopic-data-for-4-chloro-2-methylbenzylamine-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1349891?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

